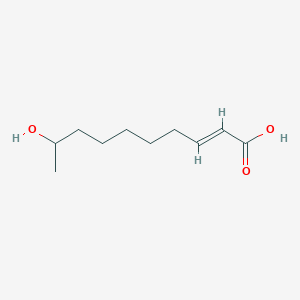
9-hydroxy-2E-decenoic acid
Vue d'ensemble
Description
9-Hydroxy-2E-decenoic acid: is a naturally occurring compound found in the secretions of honeybees, specifically in royal jelly and the mandibular glands of worker bees. It plays a crucial role in the development and maintenance of the bee colony’s social structure. This compound is known for its various biological activities, including antibacterial, anti-inflammatory, and wound-healing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic approaches have been developed for the preparation of 9-hydroxy-2E-decenoic acid. One common method involves the oxidation of readily available alcohols using TEMPO catalysis, followed by Doebner-Knoevenagel reactions between the resulting aldehydes and malonic acid . Another approach involves the partial ozonolysis of butadiene telomers, followed by selective oxidation and alkylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of environmentally friendly reagents and simple synthetic procedures to ensure high yield and selectivity. The combination of inexpensive reagents and scalable processes makes this approach suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-2E-decenoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to 9-oxo-2E-decenoic acid.
Reduction: Formation of saturated hydroxy acids.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: TEMPO, hydrogen peroxide, and silver nitrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 9-Oxo-2E-decenoic acid.
Reduction: Saturated hydroxy acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Hydroxy-2E-decenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other biologically active compounds.
Biology: Studied for its role in honeybee colony maintenance and development.
Medicine: Investigated for its antibacterial, anti-inflammatory, and wound-healing properties.
Mécanisme D'action
The mechanism of action of 9-hydroxy-2E-decenoic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of histone deacetylase activity, leading to changes in gene expression and cellular functions. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Hydroxy-2E-decenoic acid: Another component of honeybee secretions with similar biological activities.
9-Oxo-2E-decenoic acid: The oxidized form of 9-hydroxy-2E-decenoic acid with distinct biological properties.
Uniqueness
This compound is unique due to its specific role in honeybee colony maintenance and its wide range of biological activities. Its ability to modulate histone deacetylase activity and its antibacterial properties make it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
(E)-9-hydroxydec-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBLNYYGAKHAOJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC=CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCCC/C=C/C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















